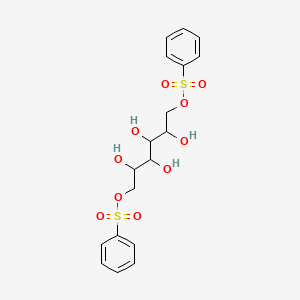

1,6-Di-O-(benzenesulfonyl)hexitol

Description

1,6-Di-O-(benzenesulfonyl)hexitol is a hexitol derivative functionalized with benzenesulfonyl groups at the 1 and 6 positions. Hexitols, such as glucitol (sorbitol), are six-carbon sugar alcohols, and sulfonylation introduces sulfonate ester groups, enhancing reactivity and utility in organic synthesis. This compound is synthesized via sulfonation of hexitols using benzenesulfonyl chloride (TsCl) under controlled conditions, typically in dichloromethane (DCM) with triethylamine (Et₃N) as a base . Its structure renders it valuable as an intermediate in pharmaceuticals, polymers, and materials science.

Properties

CAS No. |

6331-08-4 |

|---|---|

Molecular Formula |

C18H22O10S2 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[6-(benzenesulfonyloxy)-2,3,4,5-tetrahydroxyhexyl] benzenesulfonate |

InChI |

InChI=1S/C18H22O10S2/c19-15(11-27-29(23,24)13-7-3-1-4-8-13)17(21)18(22)16(20)12-28-30(25,26)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |

InChI Key |

RNFVCBBGDQMRMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=CC=C2)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di-O-(benzenesulfonyl)hexitol typically involves the reaction of hexitol with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective sulfonylation at the 1 and 6 positions. The general reaction scheme is as follows:

- Dissolve hexitol in a suitable solvent such as dichloromethane.

- Add benzenesulfonyl chloride to the solution.

- Introduce a base, such as triethylamine, to the reaction mixture to facilitate the sulfonylation reaction.

- Stir the reaction mixture at a controlled temperature, typically around room temperature, for several hours.

- Purify the product by recrystallization or chromatography to obtain 1,6-Di-O-(benzenesulfonyl)hexitol in high yield and purity .

Industrial Production Methods

Industrial production of 1,6-Di-O-(benzenesulfonyl)hexitol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,6-Di-O-(benzenesulfonyl)hexitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted hexitol compounds .

Scientific Research Applications

1,6-Di-O-(benzenesulfonyl)hexitol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe in enzyme assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,6-Di-O-(benzenesulfonyl)hexitol involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Key Functional Groups | Molecular Features |

|---|---|---|

| 1,6-Di-O-(benzenesulfonyl)hexitol | Two benzenesulfonyl esters, hydroxyl groups | High hydrophobicity (log Pow ~3.5–4.0*) |

| 1,6-Hexanediol | Two hydroxyl groups | Linear diol; log Pow ~0.2 (calculated) |

| 1,6-Thioanhydro-D-glucitol | Thioether ring, hydroxyl groups | Sulfur-containing cyclic structure |

*Estimated based on benzenesulfonyl chloride’s log Pow (2.94) and additive effects of two sulfonyl groups.

Key Observations :

- Hydrophobicity : The benzenesulfonyl groups significantly increase hydrophobicity compared to 1,6-hexanediol, which is water-soluble due to its diol structure .

- Reactivity : Sulfonate esters in 1,6-di-O-(benzenesulfonyl)hexitol are susceptible to nucleophilic displacement, making it reactive in cross-coupling or polymerization reactions. In contrast, 1,6-thioanhydro-D-glucitol’s thioether ring enables participation in redox or ring-opening reactions .

Key Differences :

- Sulfonation vs. Acylation : 1,6-Di-O-(benzenesulfonyl)hexitol uses sulfonating agents (TsCl), whereas N-(6-mercaptohexyl)benzamide employs acyl chlorides (e.g., benzoyl chloride) .

- Cyclization : Thioanhydro derivatives require sulfur-containing reagents and cyclization steps, distinct from linear sulfonate esters .

Stability and Reactivity

Safety Notes:

Research Findings :

- Sulfonated hexitols exhibit superior leaving-group ability compared to acetylated analogs, enabling efficient glycosidic bond formation .

- Thioanhydro derivatives demonstrate unique conformational flexibility due to sulfur’s larger atomic radius, influencing their stereochemical outcomes in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.